N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C10H12N6O3S2 and its molecular weight is 328.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is neutrophil collagenase (also known as matrix metalloproteinase-8 or MMP-8). Neutrophil collagenase plays a crucial role in extracellular matrix remodeling by degrading collagen fibers. It is implicated in various physiological and pathological processes, including tissue repair, inflammation, and cancer metastasis .
Mode of Action
The compound inhibits neutrophil collagenase by binding to its active site. This binding prevents the enzyme from cleaving collagen, thereby preserving the integrity of the extracellular matrix. As a result, tissue degradation is reduced, and the inflammatory response is modulated .
Biochemical Pathways
The affected pathways include the extracellular matrix remodeling pathway, which involves collagen breakdown. By inhibiting neutrophil collagenase, this compound disrupts the balance between collagen synthesis and degradation, influencing tissue homeostasis .
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, acidic environments may enhance its solubility, while interactions with other medications could alter its pharmacokinetics.
Remember, science is like a thrilling detective novel—full of twists, turns, and hidden clues. Keep your lab coat handy, and let curiosity guide your journey! 🧪🔬🌟
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3S2/c1-16-3-5(8(15-16)19-2)7(18)12-9-13-14-10(21-9)20-4-6(11)17/h3H,4H2,1-2H3,(H2,11,17)(H,12,13,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAPITBFLAEUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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